molecular formula C13H19N5O2 B2784134 8-(allylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione CAS No. 505081-22-1

8-(allylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2784134
CAS No.: 505081-22-1
M. Wt: 277.328
InChI Key: XHFSTQPYFKLWCW-UHFFFAOYSA-N
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Description

8-(allylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione, a fascinating organic compound, belongs to the purine family. This class of compounds is well-known for its biological and pharmacological importance. Characterized by its distinct structural motifs, it plays a critical role in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(allylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione typically starts with a purine derivative as the base compound. The allylamino group is introduced via a nucleophilic substitution reaction, often involving the treatment of the starting material with an allylamine in the presence of a strong base like potassium carbonate. Conditions such as a controlled temperature range between 50-70°C and inert atmosphere are crucial for optimal yield.

Industrial Production Methods

Industrial production scales up the laboratory synthesis approach, with the primary focus on maximizing yield and purity while minimizing production costs. Continuous flow reactors are commonly employed to achieve consistent reaction conditions. Catalysts and solvents are recycled to adhere to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions in the presence of agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : It can be reduced using metal hydrides such as sodium borohydride.

  • Substitution: : The allylamino group can participate in nucleophilic substitution reactions with halides or other electrophilic agents.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate under acidic conditions.

  • Reduction: : Sodium borohydride, lithium aluminium hydride in anhydrous solvents.

  • Substitution: : Alkyl halides, acyl halides, in the presence of bases like potassium carbonate or sodium hydroxide.

Major Products Formed

  • Oxidation: : Can produce corresponding amine oxides or de-allylated products.

  • Reduction: : Leads to the formation of saturated amines.

  • Substitution: : Yields new purine derivatives with varied substituents.

Scientific Research Applications

8-(allylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione is utilized in:

  • Chemistry: : As a precursor in synthesizing more complex purine derivatives.

  • Biology: : Studying its interaction with enzymes and receptors.

  • Medicine: : Investigating its potential as an antiviral or anticancer agent.

  • Industry: : Its derivatives are explored for use in agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Compared to other purine derivatives like caffeine or theobromine, 8-(allylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione stands out due to its unique substituent groups that confer distinct biological activities. Similar compounds include:

  • Caffeine (1,3,7-trimethylxanthine)

  • Theobromine (3,7-dimethylxanthine)

  • Theophylline (1,3-dimethylxanthine)

These compounds share a similar purine core but differ in their substituents, impacting their pharmacokinetics and dynamics.

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Properties

IUPAC Name

1,3-dimethyl-8-(prop-2-enylamino)-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c1-5-7-14-12-15-10-9(18(12)8-6-2)11(19)17(4)13(20)16(10)3/h5H,1,6-8H2,2-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFSTQPYFKLWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1NCC=C)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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